molecular formula C13H16N2 B000676 デクスメデトミジン CAS No. 113775-47-6

デクスメデトミジン

カタログ番号: B000676
CAS番号: 113775-47-6
分子量: 200.28 g/mol
InChIキー: CUHVIMMYOGQXCV-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デキスメデトミジンは、主に鎮静作用と鎮痛作用のために使用される、非常に選択的なα2アドレナリン受容体作動薬です。臨床現場では、さまざまな処置中の鎮静や集中治療室での鎮静によく用いられています。 デキスメデトミジンは、呼吸抑制を起こすことなく鎮静作用をもたらすことが知られており、他の鎮静剤の貴重な代替手段となっています .

科学的研究の応用

Pharmacological Mechanism

Dexmedetomidine acts primarily through the activation of alpha-2 adrenergic receptors in the central nervous system, leading to decreased norepinephrine release. This mechanism results in sedation, analgesia, and anxiolysis while preserving respiratory function, making it an attractive option for various clinical settings .

Sedation in Intensive Care Units (ICUs)

  • Use Case : Dexmedetomidine is utilized for sedation in mechanically ventilated patients and those undergoing complex surgical procedures.
  • Benefits :
    • Reduced duration of mechanical ventilation.
    • Lower incidence of delirium and agitation.
    • Minimal respiratory depression compared to traditional sedatives .

Perioperative Use

  • Use Case : Administered as a premedication agent to reduce anxiety and provide sedation during surgical procedures.
  • Benefits :
    • Effective in managing postoperative pain when used as an adjunct to opioids.
    • Decreased postoperative nausea and vomiting (PONV) .

Analgesic Properties

  • Use Case : Employed as an analgesic adjunct in various surgical settings, particularly where opioid-sparing strategies are desired.
  • Benefits :
    • Provides effective analgesia with a favorable side effect profile.
    • Can enhance the effects of regional anesthesia techniques .

Pediatric Applications

  • Use Case : Used for sedation and premedication in pediatric patients undergoing invasive procedures.
  • Benefits :
    • Anxiolytic effects make it suitable for children who may experience distress during procedures .

Case Study 1: Dexmedetomidine in Awake Craniotomy

In a study involving patients undergoing awake craniotomy for seizure resection, dexmedetomidine was administered as the sole sedative agent. The results indicated satisfactory sedation levels while maintaining patient responsiveness needed for intraoperative assessments .

Case Study 2: ICU Sedation Protocol

A retrospective analysis of ICU patients revealed that those sedated with dexmedetomidine had shorter ICU stays and lower rates of delirium compared to those receiving traditional sedatives like propofol or benzodiazepines. This highlights its efficacy in critically ill populations .

Data Summary

Application AreaKey BenefitsClinical Evidence
ICU SedationReduced duration of ventilation; lower deliriumStudies show significant improvements in outcomes
Perioperative SedationDecreased PONV; effective pain managementSupported by various clinical trials
Pediatric SedationEffective anxiolysis; improved procedural comfortPositive outcomes reported in pediatric studies
Analgesic AdjunctOpioid-sparing; enhanced analgesic effectsEvidence from surgical settings supports efficacy

作用機序

デキスメデトミジンは、中枢神経系のα2アドレナリン受容体を活性化することにより効果を発揮します。この活性化は、ノルエピネフリンの放出を阻害し、鎮静、鎮痛、不安解消をもたらします。 主要な分子標的は、青斑核に位置するα2受容体であり、睡眠と覚醒の調節に重要な役割を果たしています .

類似の化合物との比較

類似の化合物

デキスメデトミジンの独自性

デキスメデトミジンは、α2アドレナリン受容体に対する高い選択性を持つため、他の鎮静剤と比較して呼吸抑制が最小限に抑えられます。 自然な睡眠に非常に近い鎮静作用をもたらす能力と、鎮痛作用と不安解消作用は、臨床および研究の両方において価値のある化合物となっています .

生化学分析

Biochemical Properties

Dexmedetomidine is a new-generation, highly selective α2 adrenergic receptor agonist . It has a large number of advantages, including its sedative and analgesic properties, its ability to inhibit sympathetic nerves, its reduced anesthetic dosage, its hemodynamic stability, its mild respiratory depression abilities, and its ability to improve postoperative recognition .

Cellular Effects

Dexmedetomidine has been shown to offer a beneficial pharmacological profile, with sedation which parallels natural sleep, sympatholysis, and anesthetic-sparing effect without relevant respiratory depression . In addition, there is increasing evidence supporting its organ protective effects against ischemic and hypoxic injury . Dexmedetomidine can regulate cellular immunity, suppress the inflammatory response in the tissues and enhance the immune function of patients .

Molecular Mechanism

Dexmedetomidine exerts its effects at the molecular level through activation of α2-adrenergic receptors . This leads to both sedation and analgesia, with negligible respiratory and cardiovascular side effects . It has been suggested that dexmedetomidine could reduce the apoptosis of nerve cells in patients with brain injury caused by oxidative stress through the proliferator-activated receptor-gamma coactivator 1α (PGC-1α) pathway .

Temporal Effects in Laboratory Settings

Dexmedetomidine has a complex biphasic effect on blood pressure. At low concentrations, dexmedetomidine induces hypotension by activating central nervous system receptors. At high concentrations, dexmedetomidine induces hypertension by activating peripheral vascular smooth muscle receptors .

Dosage Effects in Animal Models

In animal models, dexmedetomidine has been shown to decrease intraoperative vasopressor use and improve 28-day mortality . Given the small sample size, a larger prospective study should be undertaken to confirm these findings .

Metabolic Pathways

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population .

Transport and Distribution

Dexmedetomidine is rapidly distributed via the bloodstream with a short half-life (distribution for 6 min and elimination for 2 h), and is mainly metabolized in the liver through N-glucuronidation, N-methylation, and cytochrome P450 (CYP; primarily CYP2A6) enzymes .

Subcellular Localization

Dexmedetomidine acts on subcortical areas of the brain and does not bind to the GABA receptors . It preserves epileptiform activity in children with seizure disorders, facilitating localization and identification of seizure foci .

準備方法

合成経路と反応条件

デキスメデトミジンは、一連の化学反応を通して2,3-ジメチルフェニルアセトニトリルから合成されます。合成には、以下の手順が含まれます。

工業生産方法

デキスメデトミジンの工業生産は、通常、同じ合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 最終製品は、通常、医薬品としてデキスメデトミジン塩酸塩として製剤化されます .

化学反応の分析

反応の種類

デキスメデトミジンは、以下のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな代謝産物やデキスメデトミジンの誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

デキスメデトミジンは、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of Dexmedetomidine

Dexmedetomidine is unique due to its high selectivity for alpha-2 adrenergic receptors, which results in minimal respiratory depression compared to other sedatives. Its ability to provide sedation that closely resembles natural sleep, along with its analgesic and anxiolytic properties, makes it a valuable compound in both clinical and research settings .

生物活性

Dexmedetomidine (DEX) is a highly selective α2-adrenergic receptor agonist that has gained prominence in clinical settings for its sedative and analgesic properties. Its biological activity extends beyond sedation, influencing various physiological and biochemical pathways. This article explores the mechanisms, effects, and clinical implications of dexmedetomidine, supported by research findings and case studies.

Dexmedetomidine primarily exerts its effects through the activation of α2-adrenergic receptors, which are G protein-coupled receptors located in the central nervous system (CNS) and peripheral tissues. The activation of these receptors leads to several downstream effects:

  • Inhibition of Norepinephrine Release : DEX reduces catecholamine release from nerve endings, thereby dampening sympathetic nervous system activity. This mechanism is crucial in its ability to provide sedation without significant respiratory depression .
  • Neuroprotective Effects : Research indicates that DEX can mitigate neuronal damage by inhibiting excitatory neurotransmitter release, such as glutamate. It enhances the expression of excitatory amino acid transporters, which helps in reducing excitotoxicity during ischemic events .
  • Anti-inflammatory Properties : DEX has been shown to reduce inflammation by modulating microglial activation and decreasing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like sepsis and neuropathic pain .

Biological Effects

The biological effects of dexmedetomidine encompass a wide range of physiological responses:

  • Sedation and Analgesia : DEX is widely used for sedation in intensive care settings due to its ability to provide analgesia while maintaining patient arousability. It has been shown to reduce opioid requirements in postoperative settings .
  • Cardiovascular Stability : Unlike other sedatives, DEX tends to preserve hemodynamic stability. Studies have reported a decreased incidence of adverse cardiovascular events when administered perioperatively at low doses .
  • Neuroprotective Role : In animal models, DEX administration has been associated with reduced neuronal apoptosis and improved outcomes following ischemic injuries. It modulates pathways involved in cell survival, including the PI3K-Akt pathway, which inhibits apoptosis through upregulation of anti-apoptotic proteins .

Case Studies and Clinical Applications

Several clinical studies have highlighted the efficacy of dexmedetomidine in various medical scenarios:

  • Postoperative Pain Management :
    • A randomized controlled trial demonstrated that patients receiving dexmedetomidine required significantly lower doses of opioids post-surgery compared to those receiving standard analgesics alone. This finding supports its role as an adjunctive agent in multimodal analgesia strategies .
  • Neuropathic Pain Relief :
    • In a study involving patients with chronic neuropathic pain, dexmedetomidine infusion resulted in significant pain reduction, attributed to its action on α2 receptors within the spinal cord .
  • Sepsis Management :
    • Clinical observations suggest that dexmedetomidine can decrease inflammatory markers in septic patients, potentially improving outcomes by mitigating systemic inflammatory responses .

Summary of Research Findings

Study FocusKey FindingsReference
Neuroprotective EffectsReduced neuronal apoptosis; enhanced survival pathways
Sedation EfficacyLower opioid consumption post-surgery
Anti-inflammatory ActionDecreased inflammatory mediators in sepsis
Cardiovascular StabilityFewer adverse cardiovascular events during sedation

特性

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873388
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, 1.74e-01 g/L
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

113775-47-6
Record name Dexmedetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113775-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmedetomidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXMEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexmedetomidine
Reactant of Route 2
Dexmedetomidine
Reactant of Route 3
Dexmedetomidine
Reactant of Route 4
Reactant of Route 4
Dexmedetomidine
Reactant of Route 5
Dexmedetomidine
Reactant of Route 6
Dexmedetomidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。